Éter de 4-metil-2-quinolinilo de hidroquinidina

Descripción general

Descripción

Hydroquinidine 4-methyl-2-quinolyl ether is a compound that can be associated with quinoline and quinoxaline derivatives, which are known for their diverse biological activities and applications in material science. The compound itself is not directly mentioned in the provided papers, but the papers discuss related quinoline and quinoxaline derivatives, which can provide insights into the chemical behavior and potential applications of Hydroquinidine 4-methyl-2-quinolyl ether.

Synthesis Analysis

The synthesis of quinoline and quinoxaline derivatives often involves multi-step reactions with various starting materials. For instance, the synthesis of polyester containing quinone nuclei was achieved through polycondensation at controlled temperatures . Similarly, quinoxaline derivatives were synthesized by replacing a chlorine atom with an ether linkage attached to a benzene ring, followed by further reactions to yield Schiff bases containing quinoxaline moieties . Tetraazacrown ethers with quinoline sidearms were prepared using reductive amination of aldehydes with crown ethers . These methods suggest that the synthesis of Hydroquinidine 4-methyl-2-quinolyl ether would likely involve strategic functionalization of the quinoline core and subsequent etherification.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms and aromatic systems, which can be confirmed by spectroscopic methods such as NMR . The structure of quinoxaline derivatives was confirmed using elemental and spectral data . The macrocyclic structure of crown ethers with quinoline sidearms was also elucidated . These analyses indicate that the molecular structure of Hydroquinidine 4-methyl-2-quinolyl ether would be confirmed through similar spectroscopic techniques, focusing on the ether linkage and the quinolyl moiety.

Chemical Reactions Analysis

Quinoline and quinoxaline derivatives undergo various chemical reactions. The amino-quinone nuclei in polyesters can lead to gelation through the formation of ether bonds as a result of dehydration . Quinoxaline derivatives can react with aromatic amines and aldehydes to form Schiff bases . The reactivity of the quinoline and quinoxaline moieties in these derivatives suggests that Hydroquinidine 4-methyl-2-quinolyl ether could also participate in similar reactions, potentially leading to the formation of new compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and quinoxaline derivatives are influenced by their molecular structure. The stability of complexes formed by crown ethers with quinoline sidearms was evaluated potentiometrically, indicating strong metal ion binding . The antimicrobial activity of quinoxaline derivatives was tested, showing moderate effectiveness against bacterial growth . These properties suggest that Hydroquinidine 4-methyl-2-quinolyl ether could also exhibit unique physical and chemical properties, such as binding affinity to metal ions and potential antimicrobial activity.

Relevant Case Studies

While the provided papers do not directly discuss Hydroquinidine 4-methyl-2-quinolyl ether, they offer case studies on related compounds. For example, the antimicrobial activity of quinoxaline derivatives was evaluated, with some compounds showing effectiveness against Pseudomonas aeruginosa . The complexation of crown ethers with quinoline sidearms with various metal ions was also studied . These case studies provide a foundation for understanding the potential applications of Hydroquinidine 4-methyl-2-quinolyl ether in medicinal chemistry and material science.

Aplicaciones Científicas De Investigación

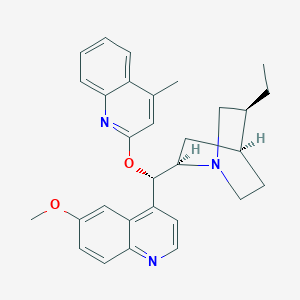

Catalizador de Dihidroxilación Asimétrica

Éter de 4-metil-2-quinolinilo de hidroquinidina: es principalmente conocido por su aplicación como catalizador en la dihidroxilación asimétrica de olefinas. Este proceso es crucial en la química orgánica para producir productos enriquecidos enantioméricamente, que son importantes en productos farmacéuticos, agroquímicos y otras industrias. Este compuesto proporciona mayores enantioselectividades que otros derivados de hidroquinidina, especialmente con olefinas terminales .

Mecanismo De Acción

Target of Action

It’s noted that this compound may affect the respiratory system .

Mode of Action

It’s known to be used as a catalyst in the asymmetric dihydroxylation of olefins , which suggests it may interact with its targets to facilitate chemical reactions.

Result of Action

As a catalyst in the asymmetric dihydroxylation of olefins , it likely facilitates chemical reactions at the molecular level, but the specific effects would depend on the context of its use.

Propiedades

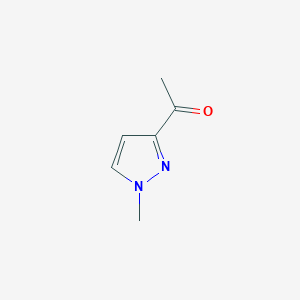

IUPAC Name |

2-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21+,28-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLQXNDAUCSSKU-XICPQWESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583634 | |

| Record name | 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135042-89-6 | |

| Record name | 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinidine 4-methyl-2-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

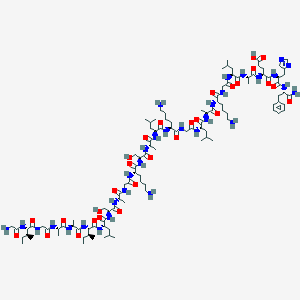

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)